HDAC6 Inhibition Potency and Isoform Selectivity of 1-(6-Fluoro-1H-indazol-1-yl)ethanone
1-(6-Fluoro-1H-indazol-1-yl)ethanone exhibits potent inhibition of histone deacetylase 6 (HDAC6) with an IC50 of 12 nM, demonstrating 10.8-fold selectivity over HDAC8 (IC50 = 130 nM) and 767-fold selectivity over HDAC1 (IC50 = 9,200 nM) [1]. This selectivity profile is significant because many pan-HDAC inhibitors lack isoform specificity, leading to off-target toxicity. The compound's preference for HDAC6 over class I HDACs (HDAC1) suggests potential for therapeutic applications requiring targeted modulation of cytoplasmic deacetylase activity.
| Evidence Dimension | HDAC isoform inhibition potency (IC50) |
|---|---|
| Target Compound Data | HDAC6 IC50 = 12 nM; HDAC8 IC50 = 130 nM; HDAC1 IC50 = 9,200 nM |
| Comparator Or Baseline | HDAC6 vs. HDAC8 and HDAC1 (same compound, isoform selectivity) |
| Quantified Difference | HDAC6/HDAC8 selectivity = 10.8-fold; HDAC6/HDAC1 selectivity = 767-fold |
| Conditions | Inhibition of human HDAC6, HDAC8, and HDAC1 using Fluor de lys substrate in fluorescence-based assay |
Why This Matters
Procurement of this specific compound enables reproducible HDAC6-selective inhibition studies, avoiding the confounding effects of pan-HDAC inhibition encountered with less selective analogs.
- [1] BindingDB. BDBM50421820 (CHEMBL5285323). HDAC6, HDAC8, HDAC1 inhibition data. View Source
